molecular formula C12H14N2OS B12267924 1-(6-Methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

1-(6-Methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B12267924
M. Wt: 234.32 g/mol
InChI Key: ZKNASHCLCTXGRY-UHFFFAOYSA-N
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Description

1-(6-Methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is an organic compound that features a benzothiazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 6-methyl-2-pyrrolidinone under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(6-Methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    6-Methyl-2-benzothiazolamine: Similar structure but different functional groups, leading to varied biological activities.

    2-(4-Aminophenyl)-6-methylbenzothiazole:

The uniqueness of this compound lies in its specific combination of the benzothiazole and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C12H14N2OS/c1-8-2-3-10-11(6-8)16-12(13-10)14-5-4-9(15)7-14/h2-3,6,9,15H,4-5,7H2,1H3

InChI Key

ZKNASHCLCTXGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCC(C3)O

Origin of Product

United States

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